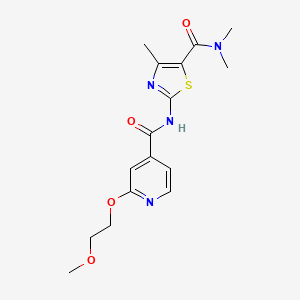

2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-10-13(15(22)20(2)3)25-16(18-10)19-14(21)11-5-6-17-12(9-11)24-8-7-23-4/h5-6,9H,7-8H2,1-4H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVSOLAZXSYRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OCCOC)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the isonicotinamido group: This step involves the reaction of the thiazole derivative with isonicotinic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Introduction of the methoxyethoxy group: This can be accomplished through nucleophilic substitution reactions, where a suitable methoxyethoxy precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Core Heterocycle and Bioactivity

- Thiazole vs. Imidazo[2,1-b]thiazole : The target compound’s thiazole core lacks the fused imidazole ring seen in ND-11503. This difference impacts electronic properties and binding affinity; imidazo-thiazoles often exhibit enhanced anticancer activity due to increased planarity and π-π stacking .

- Thiazolidinone Derivatives: Compounds with thiazolidinone cores (e.g., ) show urease or hypoglycemic activity but lack the thiazole carboxamide’s versatility in targeting kinases or proteases .

Substituent Effects

- Methoxyethoxy vs. Benzylidene: The methoxyethoxy chain in the target compound enhances solubility and bioavailability compared to hydrophobic benzylidene groups in thiazolidinones .

- N,N-Dimethyl vs.

Research Findings and Data

Anticancer Activity of Thiazole Derivatives

Biological Activity

The compound 2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₃S

- Molecular Weight : 318.38 g/mol

This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study assessing various thiazole compounds found that those with similar structures to our compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. For instance, derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to modulate signaling pathways involved in cell cycle regulation may contribute to its anticancer effects.

Case Studies

- In Vitro Studies : A series of experiments evaluated the cytotoxicity of thiazole derivatives on various cancer cell lines, including breast and lung cancer. The results indicated that certain modifications to the thiazole structure enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug development .

- Animal Models : In vivo studies using murine models have demonstrated that thiazole derivatives can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents. This synergistic effect highlights the potential of these compounds as adjunct therapies in cancer treatment .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in cancer metabolism, leading to reduced energy supply for tumor growth.

- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.